DSPE-Rhodamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

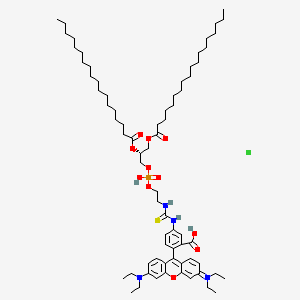

Molecular Formula |

C70H112ClN4O11PS |

|---|---|

Molecular Weight |

1284.1 g/mol |

IUPAC Name |

[9-[2-carboxy-4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamothioylamino]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride |

InChI |

InChI=1S/C70H111N4O11PS.ClH/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(75)81-54-59(84-67(76)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(79,80)82-50-49-71-70(87)72-56-43-46-60(63(51-56)69(77)78)68-61-47-44-57(73(9-3)10-4)52-64(61)85-65-53-58(45-48-62(65)68)74(11-5)12-6;/h43-48,51-53,59H,7-42,49-50,54-55H2,1-6H3,(H3,71,77,78,79,80,87);1H/t59-;/m1./s1 |

InChI Key |

MPIYQTUVKONKBT-ZOVJXLMBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to DSPE-Rhodamine B: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine B (DSPE-Rhodamine B), a widely utilized fluorescent phospholipid conjugate. This document details its core photophysical properties, provides structured experimental protocols for its application, and visualizes key workflows for its use in cellular imaging and liposome tracking.

Introduction

This compound B is a fluorescent lipid wherein the hydrophilic head group of the phospholipid DSPE is covalently linked to the fluorophore Rhodamine B. This conjugation allows for the stable incorporation of a bright and photostable fluorescent label into lipid bilayers, such as those of liposomes and cellular membranes. Its principal application lies in the fluorescent labeling and tracking of lipid-based drug delivery systems and the visualization of membrane dynamics in biological systems.

Photophysical Properties

The fluorescence of this compound B originates from the Rhodamine B moiety. The spectral characteristics can be influenced by the local microenvironment, including solvent polarity, pH, and the presence of quenching species. It is important to note that while the core spectral properties are determined by the Rhodamine B fluorophore, conjugation to DSPE and incorporation into a lipid bilayer can induce slight shifts in the excitation and emission maxima.

Excitation and Emission Spectra

The excitation and emission maxima of this compound B are in the green-to-orange region of the visible spectrum, making it compatible with common fluorescence microscopy filter sets.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~546 - 560 nm | Can vary slightly depending on the solvent and lipid environment. |

| Emission Maximum (λem) | ~581 - 610 nm | Can be influenced by environmental factors. |

Quantitative Photophysical Data

The following table summarizes key quantitative data for Rhodamine B, the fluorescent component of this compound B. These values provide a strong baseline for the expected performance of the DSPE-conjugated form, although conjugation and the lipid environment may cause some variation.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | In Methanol[1][2] |

| Fluorescence Quantum Yield (Φ) | 0.49 - 0.70 | In ethanol[3][4] |

Experimental Protocols

Preparation of this compound B-Labeled Liposomes via Thin-Film Hydration

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method, a common technique for encapsulating aqueous solutions.

Materials:

-

Primary lipids (e.g., DSPC, DPPC, Cholesterol)

-

This compound B

-

Chloroform or a suitable organic solvent mixture

-

Aqueous buffer (e.g., PBS, HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder with polycarbonate membranes

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of the primary lipids and this compound B in chloroform in a round-bottom flask. A typical molar ratio for labeling is 0.1-1 mol% of this compound B relative to the total lipid content.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipids.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication or Extrusion):

-

Sonication: Submerge the flask containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).

-

Extrusion (Recommended for uniform size): Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Purification (Optional):

-

To remove any unencapsulated material or free this compound B, the liposome suspension can be purified using size exclusion chromatography or dialysis.

-

-

Storage:

-

Store the prepared liposomes at 4°C, protected from light.

-

Cellular Imaging of this compound B-Labeled Liposomes

This protocol outlines the steps for visualizing the uptake of this compound B-labeled liposomes by cultured cells using fluorescence microscopy.

Materials:

-

Cultured cells grown on glass coverslips or in imaging-compatible plates

-

This compound B-labeled liposomes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with an antifade reagent

-

Fluorescence microscope with appropriate filter sets for Rhodamine B

Procedure:

-

Cell Seeding: Seed cells on coverslips or imaging plates and allow them to adhere and grow to the desired confluency.

-

Liposome Incubation:

-

Dilute the this compound B-labeled liposome suspension to the desired concentration in a complete cell culture medium.

-

Remove the old medium from the cells and replace it with the liposome-containing medium.

-

Incubate the cells with the liposomes for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, gently aspirate the liposome-containing medium.

-

Wash the cells three times with warm PBS to remove any non-adherent liposomes.

-

-

Fixation:

-

Fix the cells by incubating them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine B (e.g., excitation around 540-560 nm and emission around 580-620 nm).

-

Visualizations

The following diagrams illustrate key conceptual workflows related to the use of this compound B.

References

- 1. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing of the Assembly Structure and Dynamics within Nanoparticles during Interaction with Blood Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound B | BroadPharm [broadpharm.com]

- 4. biotium.com [biotium.com]

The Linchpin of Bio-imaging: A Technical Guide to DSPE's Role in Rhodamine Conjugation

For researchers, scientists, and professionals in drug development, the precise tracking of nanoparticles within biological systems is paramount. The conjugation of fluorescent dyes to lipid components of these nanoparticles is a cornerstone of this endeavor. This in-depth guide elucidates the critical role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in the conjugation of Rhodamine, a widely utilized fluorophore, for the creation of advanced fluorescent probes for liposomes and other lipid-based nanoparticles.

This document provides a comprehensive overview of the synthesis, characterization, and application of DSPE-Rhodamine conjugates, with a focus on DSPE-PEG-Rhodamine. It includes detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to illustrate key processes and pathways, empowering researchers to effectively design and execute their experimental strategies.

The Molecular Architecture and Strategic Advantage of this compound Conjugates

This compound conjugates are amphiphilic molecules that consist of three key functional components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as the hydrophobic anchor. Its two saturated stearoyl (C18) acyl chains readily insert into the lipid bilayer of liposomes and other lipid nanoparticles, ensuring stable incorporation of the fluorescent probe within the nanocarrier.

-

Polyethylene Glycol (PEG) Linker (often included): A hydrophilic polymer that acts as a spacer between the DSPE anchor and the Rhodamine dye.[1] This PEG linker extends the fluorophore away from the nanoparticle surface, which can reduce quenching and steric hindrance, thereby improving fluorescence signal and interaction with the biological environment. The length of the PEG chain can be varied to optimize the nanoparticle's properties, such as circulation time and cellular uptake.[1]

-

Rhodamine: A bright and photostable fluorophore that provides the means for fluorescent detection. Rhodamine dyes, such as Rhodamine B, have excitation and emission maxima in the visible range, making them compatible with standard fluorescence microscopy and flow cytometry instrumentation.[2][3]

The combination of these components results in a versatile tool for non-invasively tracking the fate of drug delivery systems in vitro and in vivo, providing invaluable insights into their pharmacokinetics, biodistribution, and cellular internalization.[1]

Synthesis and Characterization of DSPE-PEG-Rhodamine

The synthesis of DSPE-PEG-Rhodamine typically involves the covalent coupling of a reactive derivative of Rhodamine to a DSPE-PEG molecule with a terminal reactive group, such as an amine (NH2) or a carboxyl (COOH) group.

Experimental Protocol: Amine-Reactive Conjugation

This protocol describes a common method for conjugating DSPE-PEG-NH2 with a Rhodamine B isothiocyanate (RBITC) derivative.

Materials:

-

DSPE-PEG-Amine (e.g., DSPE-PEG2000-NH2)

-

Rhodamine B isothiocyanate (RBITC)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dialysis membrane (e.g., 1 kDa MWCO)

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer and/or NMR Spectrometer

Procedure:

-

Dissolution of Reactants: Dissolve DSPE-PEG-NH2 and a slight molar excess of RBITC in anhydrous DMF.

-

Reaction Initiation: Add triethylamine to the solution to act as a base catalyst.

-

Reaction Incubation: Stir the reaction mixture overnight at room temperature in the dark to prevent photobleaching of the Rhodamine dye.

-

Purification by Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 48 hours with frequent water changes to remove unreacted RBITC, DMF, and TEA.

-

Lyophilization: Freeze-dry the dialyzed solution to obtain the DSPE-PEG-Rhodamine conjugate as a solid.

-

Characterization:

-

HPLC: Confirm the purity of the conjugate and the removal of free dye using a suitable HPLC method.

-

Mass Spectrometry/NMR: Confirm the molecular weight and structure of the final product.

-

Diagram of the DSPE-PEG-Rhodamine Synthesis Workflow:

Quantitative Data on this compound Conjugates

The following tables summarize key quantitative data for this compound and DSPE-PEG-Rhodamine conjugates, compiled from various sources. These values can vary depending on the specific experimental conditions, PEG linker length, and the specific Rhodamine derivative used.

Table 1: Physicochemical Properties of this compound Conjugates

| Property | This compound B | DSPE-PEG(1000)-Rhodamine | DSPE-PEG(2000)-Rhodamine | DSPE-PEG(5000)-Rhodamine |

| Molecular Weight (approx. g/mol ) | ~1200 | ~2200 | ~3200 | ~6200 |

| Excitation Max (nm) | ~546 | ~570 | ~570 | ~546 |

| Emission Max (nm) | ~610 | ~595 | ~595 | ~610 |

| Purity (typical) | >90% | >95% | >95% | >95% |

Data compiled from commercial supplier information and literature.

Table 2: Characteristics of Liposomes Incorporating DSPE-PEG-Rhodamine

| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| DSPE-PEG(2000) | 100 - 150 | < 0.2 | -20 to -40 |

| DSPE-PEG(2000)-Rhodamine | 110 - 160 | < 0.2 | -25 to -45 |

These are representative values and can be influenced by the overall lipid composition and preparation method.

Formulation of Rhodamine-Labeled Liposomes

The most common method for preparing liposomes incorporating this compound conjugates is the thin-film hydration technique. This method allows for the efficient and reproducible formation of liposomes with the fluorescent probe integrated into the lipid bilayer.

Experimental Protocol: Thin-Film Hydration for Liposome Preparation

Materials:

-

Primary lipid (e.g., DSPC, DPPC, or DOPC)

-

Cholesterol

-

DSPE-PEG(2000)-Rhodamine

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DSPE-PEG-Rhodamine in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG-Rhodamine).

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer (pre-warmed to above the phase transition temperature of the primary lipid) to the flask.

-

Vesicle Formation: Agitate the flask by vortexing or sonicating to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).

-

Characterization: Analyze the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Diagram of the Thin-Film Hydration Workflow:

Cellular Uptake and Trafficking of DSPE-PEG-Rhodamine Labeled Nanoparticles

Once formulated, DSPE-PEG-Rhodamine labeled nanoparticles can be used to visualize their interaction with cells. The primary mechanism for the internalization of many nanoparticles, including those coated with PEG, is endocytosis. The specific endocytic pathway can depend on the nanoparticle's size, surface charge, and the cell type. For many lipid-based nanoparticles in the 100 nm size range, clathrin-mediated endocytosis is a major route of entry.

Experimental Protocol: Live-Cell Imaging of Liposome Uptake

Materials:

-

Cells cultured on glass-bottom dishes

-

Rhodamine-labeled liposome suspension

-

Live-cell imaging medium

-

Hoechst 33342 or DAPI (for nuclear counterstaining)

-

Confocal or fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to an appropriate confluency.

-

Liposome Incubation: Replace the cell culture medium with live-cell imaging medium containing the Rhodamine-labeled liposomes at a desired concentration. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

-

Nuclear Staining: If desired, add a nuclear counterstain like Hoechst 33342 for the last 15-30 minutes of incubation.

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove non-internalized liposomes.

-

Imaging: Add fresh live-cell imaging medium and immediately image the cells using a confocal or fluorescence microscope. Use appropriate filter sets for Rhodamine (red fluorescence) and the nuclear stain (blue fluorescence).

Diagram of the Clathrin-Mediated Endocytosis Pathway for Labeled Nanoparticles:

Conclusion

The conjugation of Rhodamine to DSPE, particularly with the inclusion of a PEG linker, provides a robust and versatile platform for the fluorescent labeling of lipid-based nanoparticles. This technical guide has outlined the fundamental principles, detailed experimental protocols, and key quantitative data associated with the synthesis, formulation, and application of this compound conjugates. By leveraging this information, researchers can confidently employ these powerful tools to advance their understanding of drug delivery systems and their interactions with biological systems, ultimately contributing to the development of more effective nanomedicines.

References

An In-depth Technical Guide to the Applications of DSPE-Rhodamine in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with Rhodamine is a fluorescent phospholipid that has become an indispensable tool in biomedical research and drug development. Its unique amphiphilic structure allows for stable incorporation into lipid-based nanocarriers, while the Rhodamine fluorophore provides a robust and easily detectable signal for imaging and tracking. This guide provides a comprehensive overview of the core applications, physicochemical properties, experimental protocols, and underlying mechanisms related to the use of DSPE-Rhodamine in advanced biomedical studies.

Core Concepts and Physicochemical Properties

This compound is a conjugate molecule combining a phospholipid (DSPE) with a fluorescent dye (Rhodamine). The DSPE portion consists of a hydrophilic phosphoethanolamine head group and two saturated 18-carbon stearoyl acyl chains, providing a strong hydrophobic anchor for insertion into lipid bilayers.[1] Rhodamine, a bright red-orange fluorophore, is covalently linked to the head group, often via a spacer like polyethylene glycol (PEG).[1]

The addition of a PEG linker (creating DSPE-PEG-Rhodamine) significantly enhances the utility of the molecule. The PEG chain imparts "stealth" characteristics to nanocarriers, improving their stability and increasing blood circulation time by reducing non-specific binding to biological components.[2][3] This modification is crucial for in vivo applications.

Visualization of DSPE-PEG-Rhodamine Structure

The logical structure of this versatile lipid conjugate can be visualized as three key functional units.

Caption: Molecular components of DSPE-PEG-Rhodamine.

Quantitative Data and Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. Rhodamine derivatives are valued for their high quantum yields and photostability.[4] The specific properties can vary slightly based on the Rhodamine isomer (e.g., Rhodamine B, TAMRA) and the local microenvironment.

| Property | Value | Source |

| Molecular Weight (this compound B) | ~1209.1 g/mol | |

| Molecular Weight (DSPE-PEG(2000)-Rhodamine) | ~3000-3400 g/mol | |

| Excitation Wavelength (λex) | 546 - 570 nm | |

| Emission Wavelength (λem) | 570 - 595 nm | |

| Appearance | Red/Pink Solid | |

| Solubility | DMSO, DMF | |

| Storage Conditions | -20°C, Protect from light |

Key Applications in Biomedical Research

This compound's primary function is to serve as a fluorescent tracer for lipid-based drug delivery systems. Its incorporation allows for direct visualization and quantification of these systems in various biological settings.

Drug Delivery Systems: Liposomes and Micelles

This compound is commonly incorporated into the lipid bilayer of liposomes or the core-shell structure of polymeric micelles during their formulation. Because it mimics the structure of natural phospholipids, it integrates seamlessly without significantly altering the carrier's physicochemical properties at low concentrations.

-

Biodistribution and Pharmacokinetics: By tracking the fluorescence of this compound in animal models, researchers can determine where a drug carrier accumulates, how long it circulates in the bloodstream, and its clearance rate. This information is vital for assessing the efficacy and safety of a drug delivery system.

-

Stability and Integrity: Fluorescence Resonance Energy Transfer (FRET) assays can be employed using this compound as an acceptor in combination with a donor fluorophore. This technique helps to verify that the nanocarrier remains intact during circulation and transport across biological barriers.

Targeted Drug Delivery

In targeted therapies, nanocarriers are often functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on diseased cells. For instance, DSPE-PEG can be modified with an RGD peptide sequence, which targets integrin receptors on cancer cells. Incorporating this compound into these targeted liposomes allows for:

-

Confirmation of target binding.

-

Visualization of receptor-mediated endocytosis.

-

Assessment of drug accumulation specifically within the target tissue.

Visualization of a Targeted Delivery Mechanism

The following diagram illustrates the process by which a ligand-targeted, this compound-labeled liposome delivers its payload to a specific cell.

Caption: Workflow of targeted drug delivery and cellular uptake.

Bioimaging and Cellular Tracking

This compound is a powerful tool for cell imaging studies, enabling researchers to track the fate of nanoparticles after administration.

-

Cellular Uptake: Flow cytometry and fluorescence microscopy are used to quantify the internalization of Rhodamine-labeled nanoparticles by cells. This helps determine the efficiency of different formulations and targeting strategies.

-

In Vivo Imaging: In preclinical studies, whole-animal imaging systems can track the accumulation of this compound-labeled carriers in tumors or other tissues in real-time.

Experimental Protocols

The following are representative protocols for common experiments involving this compound. Researchers should optimize concentrations and incubation times based on their specific nanoparticle formulation and cell lines.

Protocol: Preparation of this compound Labeled Liposomes

This protocol describes the thin-film hydration method, a common technique for liposome preparation.

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipids (e.g., DSPC, Cholesterol) and DSPE-PEG in a chloroform/methanol solvent mixture. Add this compound at a molar ratio of 0.1-1.0 mol%.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask. This will cause the lipids to self-assemble into multilamellar vesicles.

-

Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Purification: Remove any unencapsulated material or free dye by dialysis or size exclusion chromatography.

-

Characterization: Characterize the final liposome formulation for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

| Parameter | Typical Value | Technique |

| Mean Diameter | ~100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -2 to -15 mV | Electrophoretic Light Scattering |

Protocol: In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol outlines how to quantify the uptake of labeled nanoparticles by cells.

-

Cell Seeding: Seed cells (e.g., cancer cell line) in a 24-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with this compound labeled nanoparticles at a predetermined concentration in cell culture media. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

-

Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Cell Detachment: Detach the cells using a gentle enzyme like trypsin.

-

Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer. The Rhodamine fluorescence intensity in the cell population is proportional to the amount of nanoparticle uptake.

Visualization of the Cellular Uptake Workflow

This diagram outlines the key steps in quantifying nanoparticle uptake using this compound.

Caption: Experimental workflow for a cellular uptake assay.

Conclusion and Future Outlook

This compound remains a cornerstone fluorescent probe for the preclinical development of nanomedicines. Its ability to be stably integrated into lipid carriers provides a reliable method for tracking their in vitro and in vivo behavior, from cellular internalization to whole-body biodistribution. The continued development of new Rhodamine derivatives with improved photophysical properties, combined with advanced imaging modalities, will further enhance the precision and quantitative power of this essential research tool. Future applications will likely focus on multimodal imaging by combining this compound with other contrast agents (e.g., for MRI) and advancing its use in theranostic platforms that integrate diagnostics and therapy.

References

- 1. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]

- 2. DSPE-PEG-RhB - CD Bioparticles [cd-bioparticles.net]

- 3. PEG-lipid micelles as drug carriers: physiochemical attributes, formulation principles and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-PEG-Rhodamine for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] labeled with rhodamine (DSPE-PEG-Rhodamine), a fluorescent phospholipid conjugate widely utilized for in vivo imaging studies. Its unique properties make it an invaluable tool for visualizing the biodistribution, pharmacokinetics, and cellular uptake of liposomes, micelles, and other nanoparticle-based drug delivery systems.[1][2][3][4][5]

Core Concepts

DSPE-PEG-Rhodamine is an amphiphilic molecule composed of three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of nanoparticles.

-

PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the nanoparticle surface. This "stealth" coating reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.

-

Rhodamine: A bright, photostable fluorescent dye that enables sensitive detection and visualization of the labeled nanoparticles using various imaging modalities. Rhodamine has a maximum absorption at approximately 570 nm and an emission peak around 595 nm, making it easily traceable.

The combination of these components allows researchers to non-invasively track the fate of drug delivery vehicles in real-time, providing critical insights into their efficacy and safety.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies involving DSPE-PEG-labeled nanoparticles. While specific values can vary based on nanoparticle formulation, animal model, and other experimental conditions, these tables provide a general understanding of the biodistribution and pharmacokinetic profiles.

Table 1: Biodistribution of DSPE-PEG Labeled Nanoparticles in Mice (4 hours post-injection)

| Organ | Percent Injected Dose (%ID) |

| Liver | 15 - 40% |

| Spleen | 5 - 20% |

| Lungs | 1 - 5% |

| Kidneys | 1 - 5% |

| Tumor | 2 - 10% |

| Blood | 10 - 30% |

Note: Data is compiled from representative studies of PEGylated nanoparticles and may not be specific to DSPE-PEG-Rhodamine but reflects the expected distribution profile. Higher tumor accumulation is often observed at later time points (24-48 hours).

Table 2: Pharmacokinetic Parameters of DSPE-PEG Labeled Nanoparticles in Mice

| Parameter | Value | Unit |

| Half-life (t½) | 6 - 24 | hours |

| Area Under the Curve (AUC) | 1500 - 5000 | (ng·h)/mL |

| Peak Plasma Concentration (Cmax) | 200 - 500 | ng/mL |

| Time to Peak Concentration (Tmax) | 1 - 4 | hours |

Note: These values are illustrative and highly dependent on the specific nanoparticle characteristics, including size, charge, and the molecular weight of the PEG chain.

Experimental Protocols

Preparation of DSPE-PEG-Rhodamine Labeled Liposomes

This protocol describes a common method for preparing rhodamine-labeled liposomes using the thin-film hydration and extrusion technique.

Materials:

-

Primary lipid (e.g., DSPC, DOPC)

-

Cholesterol

-

DSPE-PEG

-

DSPE-PEG-Rhodamine

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Methodology:

-

Lipid Film Hydration:

-

Dissolve the primary lipid, cholesterol, DSPE-PEG, and DSPE-PEG-Rhodamine in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5 (Lipid:Cholesterol:DSPE-PEG:DSPE-PEG-Rhodamine).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under a high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Equilibrate a handheld or benchtop extruder to the same temperature as the hydration buffer.

-

Load the MLV suspension into a syringe and pass it through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This process results in the formation of unilamellar vesicles (ULVs) with a more uniform size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

-

Quantify the concentration of rhodamine to confirm incorporation.

-

In Vivo Imaging of DSPE-PEG-Rhodamine Labeled Nanoparticles in a Murine Tumor Model

This protocol outlines the general steps for performing in vivo fluorescence imaging.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

DSPE-PEG-Rhodamine labeled nanoparticles suspended in sterile PBS

-

In vivo imaging system (e.g., IVIS, Kodak In-Vivo Imaging System) with appropriate filters for rhodamine

-

Anesthesia (e.g., isoflurane)

Methodology:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Acquire a baseline fluorescence image before injecting the nanoparticles.

-

-

Administration:

-

Inject a defined dose of the DSPE-PEG-Rhodamine labeled nanoparticle suspension intravenously (e.g., via the tail vein).

-

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation. Use an excitation filter around 535-550 nm and an emission filter around 580-620 nm for rhodamine.

-

-

Ex Vivo Imaging and Analysis:

-

At the final time point, euthanize the mouse and dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

-

Arrange the organs in the imaging system and acquire a final ex vivo fluorescence image to confirm biodistribution.

-

Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and each organ.

-

Visualizations

Signaling and Uptake Pathway

The following diagram illustrates the passive targeting of DSPE-PEG-Rhodamine labeled nanoparticles to a tumor site via the Enhanced Permeability and Retention (EPR) effect and subsequent cellular uptake.

Experimental Workflow

This diagram outlines the key steps in a typical in vivo imaging study using DSPE-PEG-Rhodamine labeled nanoparticles.

References

The Integration of DSPE-Rhodamine into Nanoparticle Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and methodologies behind the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with Rhodamine into various nanoparticle platforms. This document details the fundamental principles of incorporation, presents experimental protocols, summarizes key quantitative data, and illustrates the underlying processes through detailed diagrams.

Core Concept: The Amphiphilic Nature of DSPE-Rhodamine

This compound and its commonly used polyethylene glycol (PEG)ylated form, DSPE-PEG-Rhodamine, are amphiphilic molecules. This dual characteristic is central to their utility in nanoparticle formulation. The molecule consists of three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid with two long, saturated C18 hydrocarbon chains (distearoyl). This portion of the molecule is highly hydrophobic and serves as the anchor for integration into lipidic or hydrophobic regions of a nanoparticle.[1][2]

-

PEG (Polyethylene Glycol): Often included as a linker, the PEG chain is hydrophilic. It acts as a spacer that extends from the nanoparticle surface, providing a protective hydrophilic corona. This "stealth" layer enhances colloidal stability, prevents non-specific protein binding (opsonization), and prolongs circulation time in vivo.[1][3]

-

Rhodamine: A fluorescent dye that serves as a robust probe for tracking and visualization.[1] It is covalently attached to the DSPE-PEG conjugate, allowing researchers to monitor the localization, trafficking, and biodistribution of the nanoparticles without affecting the primary incorporation mechanism.

The primary mechanism of incorporation is driven by the hydrophobic effect. The DSPE lipid tail spontaneously inserts itself into the hydrophobic core of a nanoparticle or the lipid bilayer of a liposome to minimize its exposure to the aqueous environment.

Incorporation into Different Nanoparticle Platforms

This compound can be incorporated into a wide array of nanoparticle systems. The specific method of incorporation depends on the nanoparticle's composition and formulation process.

Lipid-Based Nanoparticles (Liposomes, LNPs)

In lipid-based systems, such as liposomes and lipid nanoparticles (LNPs), the this compound conjugate integrates directly into the lipid bilayer that forms the shell of the particle. During the formulation process, as the lipids self-assemble in an aqueous solution, the hydrophobic DSPE tails partition into the hydrophobic core of the bilayer, alongside the other phospholipid components. The hydrophilic PEG-Rhodamine portion remains exposed on the nanoparticle surface, facing the aqueous exterior. This method is highly efficient due to the structural similarity between DSPE and the primary lipids used in these formulations.

Polymeric Nanoparticles and Micelles

For polymeric nanoparticles, such as those made from Poly(D,L-lactic-co-glycolic acid) (PLGA), or for polymeric micelles, the incorporation of this compound also relies on hydrophobic interactions.

-

In Polymeric Micelles: These structures self-assemble from amphiphilic block copolymers. The DSPE anchor co-assembles with the hydrophobic blocks of the polymers, becoming part of the micelle's core. The hydrophilic PEG-Rhodamine moiety aligns with the hydrophilic blocks, forming part of the micelle's corona.

-

In Polymeric Nanoparticles (e.g., PLGA): During formulation methods like emulsion-solvent evaporation, the this compound is dissolved along with the primary polymer (e.g., PLGA) in an organic solvent. As the solvent is removed and the nanoparticles precipitate, the hydrophobic DSPE tails become entrapped within the solid, hydrophobic polymer matrix.

Experimental Protocols for Incorporation

The following sections detail common laboratory-scale methods for formulating nanoparticles with this compound.

Protocol 1: Thin-Film Hydration (for Liposomes)

The hydration method is a standard technique for preparing liposomes and other lipid-based nanoparticles.

Methodology:

-

Lipid Dissolution: The primary lipids (e.g., DSPC, cholesterol), the drug (if applicable), and DSPE-PEG-Rhodamine are co-dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.

-

Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. The flask is agitated, causing the lipid film to swell and self-assemble into multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): To achieve a uniform size distribution of unilamellar vesicles, the resulting suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.

Protocol 2: Single Emulsion-Solvent Evaporation (for PLGA Nanoparticles)

This technique is widely used for encapsulating agents within polymeric nanoparticles.

Methodology:

-

Organic Phase Preparation: The polymer (e.g., PLGA) and DSPE-PEG-Rhodamine are dissolved in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Emulsification: The organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA). This mixture is then subjected to high-energy homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: The emulsion is stirred for several hours under ambient or reduced pressure to allow the organic solvent to evaporate. As the solvent diffuses out of the oil droplets, the polymer and the embedded DSPE-PEG-Rhodamine precipitate, forming solid nanoparticles.

-

Purification: The nanoparticles are collected by ultracentrifugation, washed multiple times with deionized water to remove excess surfactant and unincorporated materials, and then lyophilized for storage.

References

DSPE-Rhodamine for Tracking Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[rhodamine(polyethylene glycol)] (DSPE-Rhodamine) as a fluorescent probe for tracking drug delivery systems. It covers the core principles of its application, detailed experimental protocols, and quantitative data to aid in the design and execution of research in this field.

Introduction to this compound

This compound is a versatile phospholipid conjugate widely used for fluorescently labeling liposomes, nanoparticles, and other lipid-based drug delivery systems.[1][2] Its structure consists of three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of a drug carrier.[1][2]

-

Rhodamine: A bright and photostable fluorescent dye that enables visualization and tracking of the labeled carrier.[1]

-

PEG (Polyethylene Glycol) Linker (often present): A hydrophilic spacer that enhances the stability of the carrier by preventing nonspecific binding and provides a flexible linkage for the rhodamine molecule.

The amphiphilic nature of this compound facilitates its integration into drug delivery vehicles, allowing for robust and reliable tracking in both in vitro and in vivo settings. This enables researchers to gain valuable insights into the pharmacokinetics, biodistribution, cellular uptake, and intracellular trafficking of their delivery systems.

Quantitative Data

The photophysical properties of the rhodamine fluorophore are crucial for its application in fluorescence-based tracking. While the exact properties can vary depending on the specific rhodamine derivative and the local microenvironment, the following tables summarize key quantitative data for Rhodamine B, a common rhodamine derivative used in these conjugates.

Table 1: Fluorescence Properties of Rhodamine B

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~543 - 570 nm | Ethanol/Aqueous Buffer | |

| Emission Maximum (λem) | ~570 - 595 nm | Ethanol/Aqueous Buffer | |

| Quantum Yield (Φ) | 0.31 - 0.7 | Water, Ethanol | |

| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Ethanol |

Note: The fluorescence quantum yield of rhodamine dyes can be sensitive to environmental factors such as solvent polarity and temperature. Conjugation to DSPE and incorporation into a lipid bilayer may influence these properties.

Experimental Protocols

This section provides detailed methodologies for the formulation of this compound labeled drug delivery systems and their subsequent tracking in experimental models.

Formulation of this compound Labeled Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration technique.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application, with this compound typically included at 0.1-1 mol%.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.

-

Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the lipid phase transition temperature. Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder and the liposome suspension to a temperature above the lipid phase transition temperature. Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs).

-

Purification (Optional): To remove any unencapsulated material or free this compound, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

-

Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The concentration of this compound can be quantified using fluorescence spectroscopy.

Experimental Workflow for Liposome Formulation

Workflow for this compound liposome preparation.

Formulation of this compound Labeled PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol details the preparation of fluorescently labeled poly(lactic-co-glycolic acid) (PLGA) nanoparticles incorporating this compound.

Materials:

-

PLGA (Poly(lactic-co-glycolic acid))

-

This compound

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2-5% w/v)

-

Probe sonicator or high-speed homogenizer

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane. The amount of this compound can be varied to optimize labeling intensity.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication in an ice bath to form an oil-in-water (o/w) emulsion. The sonication parameters (power, time) should be optimized to achieve the desired particle size.

-

Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection and Washing: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticles multiple times with deionized water to remove excess PVA and any free this compound.

-

Lyophilization (Optional): For long-term storage, the washed nanoparticles can be lyophilized, often with a cryoprotectant.

-

Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using DLS. The morphology can be assessed by scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The incorporation of this compound can be confirmed by fluorescence spectroscopy.

Experimental Workflow for Nanoparticle Formulation

Workflow for this compound nanoparticle preparation.

In Vitro Cellular Uptake Analysis by Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of this compound labeled liposomes or nanoparticles using flow cytometry.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound labeled liposomes/nanoparticles

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well plate) at an appropriate density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing the this compound labeled liposomes or nanoparticles at various concentrations. Include an untreated control group. Incubate the cells for different time points (e.g., 1, 4, 24 hours) at 37°C.

-

Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound particles.

-

Cell Detachment: Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

Centrifugation and Resuspension: Centrifuge the cells and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer equipped with the appropriate lasers and filters for Rhodamine detection (e.g., excitation at ~561 nm, emission at ~585 nm).

-

Gating Strategy:

-

Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

Use a histogram of the fluorescence channel to analyze the fluorescence intensity of the cells.

-

-

Controls:

-

Unstained Control: Untreated cells to set the background fluorescence.

-

Positive Control (Optional): Cells treated with a known fluorescent compound to ensure instrument settings are correct.

-

-

-

Data Analysis: Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population. The percentage of fluorescently positive cells can also be determined.

Flow Cytometry Gating Strategy

Gating strategy for flow cytometry analysis.

In Vivo Imaging of Biodistribution

This protocol provides a general guideline for in vivo imaging of this compound labeled drug carriers in a mouse model using an in vivo imaging system (IVIS).

Materials:

-

Tumor-bearing mice (or other relevant animal model)

-

This compound labeled liposomes/nanoparticles

-

Anesthesia (e.g., isoflurane)

-

In Vivo Imaging System (IVIS) or similar fluorescence imaging system

Procedure:

-

Animal Preparation: Anesthetize the mice using isoflurane.

-

Baseline Imaging: Acquire a baseline fluorescence image of the mice before injecting the labeled carriers to determine the level of autofluorescence.

-

Administration: Administer the this compound labeled liposomes or nanoparticles to the mice via the desired route (e.g., intravenous tail vein injection).

-

In Vivo Imaging: Place the anesthetized mice in the imaging chamber of the IVIS. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution of the carriers in real-time. Use the appropriate excitation and emission filters for Rhodamine.

-

Ex Vivo Imaging: At the final time point, euthanize the mice and excise the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Arrange the organs in the imaging chamber and acquire a final ex vivo fluorescence image to confirm the biodistribution and quantify the signal in each organ.

-

Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and major organs in both the in vivo and ex vivo images. Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI to determine the relative accumulation of the drug carriers.

Cellular Uptake Mechanisms

The primary mechanism by which cells internalize liposomes and nanoparticles is endocytosis. Two of the most well-characterized endocytic pathways are clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane. This pathway is a major route for the uptake of many nanoparticles. The process can be summarized in the following steps:

-

Initiation: The process begins with the recruitment of adaptor proteins and clathrin to the plasma membrane.

-

Cargo Recognition: Transmembrane receptors, which may bind to the nanoparticles, are recognized by adaptor proteins.

-

Coat Assembly: Clathrin triskelia assemble into a polygonal lattice on the cytosolic side of the plasma membrane, inducing membrane curvature.

-

Invagination and Scission: The clathrin-coated pit invaginates, and the GTPase dynamin is recruited to the neck of the budding vesicle, where it mediates scission from the plasma membrane.

-

Uncoating: The newly formed clathrin-coated vesicle is rapidly uncoated by cellular machinery.

-

Trafficking: The uncoated vesicle then fuses with early endosomes, where the cargo is sorted for recycling back to the cell surface or for degradation in lysosomes.

Clathrin-Mediated Endocytosis Pathway

Clathrin-mediated endocytosis of nanoparticles.

Caveolae-Mediated Endocytosis

Caveolae are small, flask-shaped invaginations of the plasma membrane that are rich in cholesterol and sphingolipids. This pathway is also involved in the cellular uptake of nanoparticles, particularly smaller ones. The key steps are:

-

Binding: Nanoparticles may bind to receptors or other molecules localized within the caveolae.

-

Invagination: The caveolae invaginate to form vesicles. This process is dependent on the protein caveolin.

-

Scission: Dynamin is also involved in the pinching off of caveolae from the plasma membrane to form caveosomes.

-

Trafficking: Caveosomes can be transported to various intracellular destinations. A key feature of this pathway is its potential to bypass the degradative lysosomal pathway, which can be advantageous for drug delivery.

Caveolae-Mediated Endocytosis Pathway

Caveolae-mediated endocytosis of nanoparticles.

Conclusion

This compound is an invaluable tool for researchers in drug delivery. Its stable incorporation into lipid-based carriers and robust fluorescence properties provide a reliable means to track these systems in vitro and in vivo. By understanding the quantitative aspects of its fluorescence and employing detailed experimental protocols, researchers can effectively elucidate the fate of their drug delivery systems, leading to more rational design and optimization of novel therapeutics. The choice of endocytic pathway for cellular uptake is a critical determinant of the intracellular fate of the drug carrier and its payload, and this compound serves as a key enabling technology for these investigations.

References

Safety and Toxicity of DSPE-Rhodamine in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with rhodamine dyes, such as DSPE-Rhodamine B, are fluorescent lipids widely utilized in biomedical research.[1][2][3][4] These molecules are frequently incorporated into lipid-based nanoparticles, such as liposomes and micelles, to facilitate the tracking and visualization of these delivery systems in vitro and in vivo.[5] While valued for their fluorescent properties, a thorough understanding of their safety and potential toxicity in cell culture is paramount for the accurate interpretation of experimental results and the development of safe and effective nanomedicines.

This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of this compound in cell culture. It details the potential toxicity of its constituent components, outlines key assays for evaluating its cytotoxic effects, and discusses the potential molecular mechanisms and signaling pathways involved.

Components and Potential for Toxicity

The toxicological profile of this compound is a composite of the effects of its two primary components: the DSPE lipid anchor and the rhodamine fluorescent dye.

2.1 DSPE and Lipid Nanoparticle Toxicity

DSPE is a phospholipid commonly used in the formulation of lipid nanoparticles. Generally, lipids are considered biocompatible. However, when formulated as nanoparticles, their physicochemical properties can be altered, potentially leading to unexpected biological interactions. While DSPE-PEG, a related compound, is generally considered non-toxic, some studies have reported unexpected cytotoxicity at concentrations below the critical micelle concentration. The toxicity of lipid nanoparticles can be influenced by factors such as size, surface charge, and concentration.

2.2 Rhodamine-Mediated Toxicity

Rhodamine dyes, including Rhodamine B and Rhodamine 123, are known to exhibit cytotoxic effects. The primary mechanism of rhodamine-induced toxicity involves its accumulation in mitochondria, the powerhouses of the cell. This accumulation can disrupt the mitochondrial membrane potential, inhibit the electron transport chain, and lead to the generation of reactive oxygen species (ROS). The subsequent oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic cell death. Studies have shown that Rhodamine B can induce lipid peroxidation and activate the NF-κB signaling pathway, which is involved in cellular stress responses.

Quantitative Assessment of this compound Toxicity

Table 1: Summary of Potential Toxic Effects of this compound Components

| Component | Potential Toxic Effect | Key Cellular Targets | Reported Effects |

| DSPE (in lipid nanoparticles) | Cytotoxicity | Cell membrane | Generally low, but can be formulation-dependent |

| Rhodamine B | Cytotoxicity, Oxidative Stress, Apoptosis | Mitochondria | Disruption of mitochondrial membrane potential, inhibition of electron transport chain, ROS generation, activation of NF-κB pathway |

Experimental Protocols for Safety and Toxicity Assessment

To evaluate the safety and toxicity of this compound in a specific cell culture model, a panel of assays targeting different aspects of cellular health is recommended.

4.1 Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4.2 Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

-

Protocol:

-

Treat cells with this compound as described for the MTT assay.

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

4.3 Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Load cells with DCFH-DA (typically 10-25 µM) by incubating them for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

4.4 Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence microplate reader.

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

-

Visualization of Key Experimental Workflows and Signaling Pathways

5.1 Experimental Workflow for Toxicity Assessment

References

- 1. This compound B | BroadPharm [broadpharm.com]

- 2. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. DSPE-PEG-Rhodamine, MW 2,000 | BroadPharm [broadpharm.com]

- 5. Fluorescent liposomal nanocarriers for targeted drug delivery in ischemic stroke therapy - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00951C [pubs.rsc.org]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE-Rhodamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DSPE-Rhodamine). Understanding these core physicochemical properties is critical for the successful formulation of lipid-based drug delivery systems, fluorescent imaging probes, and other advanced nanomedicines. This guide consolidates available data, presents detailed experimental protocols, and offers visual workflows to aid researchers in their formulation development efforts.

Solubility of this compound

This compound, an amphiphilic molecule, exhibits solubility characteristics dictated by its lipophilic distearoyl lipid tails and the more polar rhodamine B headgroup. Its solubility is a crucial parameter for the preparation of stock solutions and the successful incorporation into lipid nanoparticles.

Qualitative Solubility

This compound is generally soluble in a range of organic solvents. Manufacturer datasheets and scientific literature consistently report its solubility in the following solvents:

While this compound is essential for labeling lipid-based formulations in aqueous environments, it possesses very low solubility in purely aqueous solutions and is prone to aggregation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, data for structurally similar rhodamine-conjugated lipids and related compounds provide valuable insights and a practical starting point for formulation development.

| Compound | Solvent | Solubility (approx.) |

| 18:1 Lissamine Rhodamine PE | Ethanol | 5 mg/mL |

| 18:1 Lissamine Rhodamine PE | DMSO | 5 mg/mL |

| 18:1 Lissamine Rhodamine PE | Chloroform:Methanol:Water (65:25:4, v/v/v) | 5 mg/mL |

| Rhodamine 123 (chloride) | Ethanol | 10 mg/mL |

| Rhodamine 123 (chloride) | DMSO | 10 mg/mL |

| Rhodamine 123 (chloride) | Dimethylformamide (DMF) | 10 mg/mL |

Note: This data is for related compounds and should be used as a guideline. It is recommended to empirically determine the solubility of this compound for specific applications.

Stability of this compound

The stability of this compound is paramount for ensuring the shelf-life of formulations and the reproducibility of experimental results. Key factors influencing its stability include temperature, light exposure, and pH.

Storage and Thermal Stability

Recommended Storage: this compound, both in solid form and in organic solvent stock solutions, should be stored at -20°C to minimize degradation[1][2]. It is also advisable to protect it from light[3].

Thermal Degradation: While specific studies on the thermal degradation of this compound are limited, the stability of the rhodamine B fluorophore is known to be temperature-dependent. Increased temperatures can lead to dynamic quenching of fluorescence. For liposomal formulations containing rhodamine-lipids, it is crucial to avoid freezing, as the formation of ice crystals can disrupt the lipid bilayer integrity. The melting transition of the DSPE lipid core in micelles occurs at approximately 12.8°C for DSPE-PEG(2000). Below this temperature, the micelle core is in a "glassy" phase, which can enhance stability.

Photostability

Rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light, which can lead to a loss of fluorescence signal. This is a critical consideration for applications involving fluorescence microscopy and imaging. Formulations containing this compound should be protected from light during preparation, storage, and handling to maintain their fluorescent properties.

pH Stability

The fluorescence and stability of rhodamine dyes can be influenced by the pH of the surrounding medium. The rhodamine spirolactam structure is sensitive to pH changes, which can affect its fluorescence intensity. Studies on Rhodamine B have shown that its degradation can be pH-dependent, with varying stability in acidic, neutral, and basic conditions. For instance, the cationic form of Rhodamine B is predominant in acidic pH, while a zwitterionic form exists at basic pH. These structural changes can impact the interaction of the dye with other molecules and its overall stability. When formulating this compound in aqueous buffers, it is essential to consider the optimal pH range to ensure both the stability of the lipid conjugate and the integrity of the overall formulation.

Aggregation and Self-Quenching

In aqueous environments, rhodamine dyes have a tendency to form non-fluorescent H-dimers and fluorescent J-dimers, which can significantly impact their photophysical properties. The aggregation of this compound in aqueous solutions is a critical factor to control during the formulation of nanoparticles. At high concentrations within a lipid bilayer, this compound can exhibit self-quenching, where the fluorescence intensity decreases due to energy transfer between adjacent rhodamine molecules. This phenomenon can be utilized in assays to study membrane fusion or drug release.

Experimental Protocols

Protocol for Preparation of this compound Labeled Liposomes

This protocol describes the thin-film hydration method, a common technique for preparing liposomes incorporating this compound.

Materials:

-

Primary lipid (e.g., DSPC, DOPC)

-

Cholesterol (optional, for modulating membrane rigidity)

-

This compound

-

Chloroform

-

Methanol (if required for lipid dissolution)

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: In a round-bottom flask, dissolve the primary lipid, cholesterol (if using), and this compound in chloroform. A common molar ratio for fluorescently labeled liposomes is 95-99% primary lipid and 1-5% this compound.

-

Thin-Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature of the water bath is above the phase transition temperature of the primary lipid.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.

-

Vesicle Formation: Agitate the flask to hydrate the lipid film, which will form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

-

Extrusion (Sizing): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 10-20 passes through a 100 nm membrane). This step should also be performed at a temperature above the lipid's phase transition temperature.

-

Purification (Optional): To remove any unencapsulated material or free this compound, the liposome suspension can be purified using size exclusion chromatography or dialysis.

Protocol for Assessing Liposome Stability using Fluorescence Self-Quenching

This protocol utilizes the self-quenching property of this compound to assess the stability of liposomes in the presence of a destabilizing agent (e.g., a detergent like Triton X-100).

Materials:

-

This compound labeled liposomes (prepared with a self-quenching concentration of this compound, typically 5-10 mol%)

-

Aqueous buffer (same as the liposome hydration buffer)

-

Detergent solution (e.g., Triton X-100)

-

Fluorometer

Procedure:

-

Sample Preparation: Dilute the this compound labeled liposome suspension in the aqueous buffer to a suitable concentration for fluorescence measurement.

-

Baseline Measurement: Place the diluted liposome suspension in a cuvette and measure the initial fluorescence intensity. This represents the self-quenched state.

-

Detergent Addition: Add a small aliquot of the detergent solution to the cuvette to initiate the disruption of the liposomes.

-

Kinetic Measurement: Immediately start recording the fluorescence intensity over time. As the detergent disrupts the liposomes, the this compound molecules will become diluted, leading to a decrease in self-quenching and an increase in fluorescence intensity.

-

Maximum Fluorescence: After the fluorescence signal has stabilized, add a high concentration of the detergent to completely solubilize the liposomes and measure the maximum fluorescence intensity.

-

Data Analysis: The rate of the increase in fluorescence is indicative of the rate of liposome destabilization. The results can be plotted as fluorescence intensity versus time to determine the kinetics of leakage.

Visualizations

Caption: Workflow for the preparation of this compound labeled liposomes.

Caption: Logical flow for assessing liposome stability via fluorescence de-quenching.

References

Unveiling the Photophysical Characteristics of DSPE-Rhodamine in Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine (DSPE-Rhodamine) in aqueous solutions. Understanding these characteristics is paramount for the effective design and implementation of this compound in various applications, particularly in the realm of drug delivery, bio-imaging, and diagnostics. This document provides a comprehensive overview of its spectral properties, fluorescence quantum yield, and lifetime, along with the influence of environmental factors. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application and a deeper understanding of the underlying principles.

Core Photophysical Properties

The photophysical behavior of this compound is predominantly governed by its rhodamine B moiety, a well-characterized and highly fluorescent xanthene dye. The DSPE lipid anchor, while not directly participating in the fluorescence process, plays a crucial role in the molecule's behavior in aqueous environments, primarily through its propensity for self-assembly into micelles. This aggregation can, in turn, influence the observed photophysical parameters.

Spectral Characteristics

This compound exhibits strong absorption in the green region of the visible spectrum and emits bright orange-red fluorescence.

-

Absorption: The maximum absorption wavelength (λ_abs_) is typically observed around 560 nm.

-

Emission: The maximum emission wavelength (λ_em_) is found at approximately 580 nm.

These values can experience slight shifts depending on the local environment, such as solvent polarity and micelle formation.

Quantum Yield and Fluorescence Lifetime

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), while the duration of the excited state is described by the fluorescence lifetime (τ).

-

Fluorescence Quantum Yield (Φ_F_): In aqueous solutions, the quantum yield of the rhodamine B fluorophore is approximately 0.31[1]. This value represents the ratio of photons emitted to photons absorbed.

-

Fluorescence Lifetime (τ): The fluorescence lifetime of rhodamine B in water is typically in the range of 1.5 to 1.7 nanoseconds.

It is important to note that these values are for the free rhodamine B fluorophore. When incorporated into this compound and forming micelles, these parameters can be subject to change due to alterations in the local environment and intermolecular interactions.

Factors Influencing Photophysical Properties

The fluorescence of this compound is sensitive to several environmental factors, which can be both a challenge and an opportunity for sensing applications.

Concentration and Self-Quenching

At low concentrations, the fluorescence intensity of this compound is proportional to its concentration. However, as the concentration increases, particularly above the critical micelle concentration (CMC), the fluorescence intensity may decrease due to self-quenching. This phenomenon occurs when excited fluorophores interact with ground-state fluorophores, leading to non-radiative decay. The DSPE anchor facilitates aggregation into micelles, which can locally concentrate the rhodamine moieties and enhance self-quenching.

pH Dependence